3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAVYDERMMIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240398 | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94086-79-0 | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94086-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0196353FZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Structural Characterization Techniques for Novel Dihydroimidazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, one would expect distinct signals for the aromatic protons on the aniline (B41778) ring and the aliphatic protons on the dihydroimidazole (B8729859) ring.
The aromatic region would likely display a complex pattern of signals corresponding to the four protons on the meta-substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing dihydroimidazolyl group. The protons ortho and para to the amino group would be shifted to a higher field (lower ppm), while the proton ortho to the dihydroimidazolyl group would be shifted to a lower field.
The dihydroimidazole ring contains two methylene (B1212753) (-CH₂-) groups and at least one N-H proton. The four protons of the two methylene groups would likely appear as a multiplet, potentially a singlet or two triplets depending on the solvent and temperature, in the aliphatic region of the spectrum. The N-H proton of the imidazoline (B1206853) ring and the two protons of the amino group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
Hypothetical ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -NH₂ | Variable (e.g., 3.5 - 5.0) | Broad Singlet |
| -CH₂-CH₂- | ~3.6 | Multiplet |
Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, one would anticipate a total of seven unique carbon signals: six for the aromatic ring and one for the dihydroimidazole ring's methylene carbons (which may be equivalent depending on the molecular dynamics) and one for the C=N carbon.
The carbon attached to the amino group would be shifted to a higher field, while the carbon attached to the dihydroimidazolyl group would be shifted to a lower field. The C=N carbon of the imidazoline ring would appear at a significantly low field. The methylene carbons of the imidazoline ring would be found in the aliphatic region of the spectrum.
Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH₂ | ~147 |
| Other Aromatic C | 113 - 130 |
| Aromatic C-Imidazoline | ~135 |
| C=N (Imidazoline) | ~165 |
Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amine in the imidazoline ring, the C=N bond of the imidazoline, C-N bonds, and the aromatic C-H and C=C bonds.
The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amine in the imidazoline ring would likely appear as a single, broader band in a similar region. The C=N stretching vibration of the imidazoline ring is expected to be a strong band around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.
Hypothetical IR Absorption Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| N-H Stretch (Secondary Amine) | 3200 - 3400 | Medium (broad) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N Stretch (Imidazoline) | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (161.21 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition, C₉H₁₁N₃.
The fragmentation pattern would likely involve the cleavage of the bonds connecting the aniline and dihydroimidazole rings, as well as fragmentation within the rings themselves. Common fragmentation pathways for aniline derivatives include the loss of HCN, while imidazolines can undergo ring opening or loss of small neutral molecules.
Hypothetical Mass Spectrometry Data for this compound
| Ion | Expected m/z | Identity |
|---|---|---|
| [M]⁺ | 161 | Molecular Ion |
| [M - NH₂]⁺ | 145 | Loss of amino radical |
| [C₇H₆N]⁺ | 104 | Fragment from aniline ring cleavage |
Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.
X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing
A single-crystal X-ray diffraction study of this compound, were it available, would confirm the connectivity of the atoms and provide detailed geometric parameters. It would be particularly insightful for understanding the planarity of the aniline and dihydroimidazole rings relative to each other and for characterizing the hydrogen bonding network involving the amino and imino groups, which would play a crucial role in the solid-state packing. As of now, no such crystallographic data has been reported in the searched literature.
Computational Chemistry and Theoretical Investigations of 3 4,5 Dihydro 1h Imidazol 2 Yl Aniline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311G**, are commonly used for this purpose. nih.govmdpi.com The calculation yields the lowest energy conformation and provides key geometric parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Structural Parameters for a Phenyl-Imidazoline Moiety (based on 2-phenyl-2-imidazoline) This table presents theoretical data for a similar compound, 2-phenyl-2-imidazoline, to illustrate typical geometric values.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | C=N (imidazoline) | 1.285 |
| C-N (imidazoline) | 1.487 | |
| C-C (phenyl-imidazoline) | 1.489 | |
| **Bond Angles (°) ** | C-N-C (imidazoline) | 105.7 |
| N-C-N (imidazoline) | 115.3 | |
| Dihedral Angles (°) | C-N-C-C (imidazoline ring) | -23.8 |
| N-C-C(phenyl)-C(phenyl) | -23.1 | |
| Data sourced from studies on 2-phenyl-2-imidazoline. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. nih.gov
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, approximately -χ). This index measures the propensity of a species to accept electrons. nih.gov
Studies on various imidazole (B134444) and aniline (B41778) derivatives show how these parameters can be used to predict behavior. For example, DFT calculations on an imidazole derivative yielded a HOMO-LUMO gap of 4.4871 eV, indicating high stability. irjweb.com In another study on a complex Schiff base, a narrow energy gap of -0.08657 eV suggested high chemical reactivity. nih.gov
Table 2: Example Frontier Orbital Energies and Reactivity Descriptors for an Imidazole Derivative This table provides illustrative data from a published study on an imidazole derivative to demonstrate the application of FMO analysis.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.2967 |
| LUMO Energy | ELUMO | -1.8096 |
| Energy Gap | ΔE | 4.4871 |
| Chemical Hardness | η | 2.2436 |
| Chemical Softness | S | 0.2229 |
| Electronegativity | χ | 4.0532 |
| Electrophilicity Index | ω | 3.6559 |
| Data sourced from a theoretical study on an imidazole derivative using B3LYP/6-311G level of theory. irjweb.com |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor recognition.
A successful docking simulation begins with meticulous preparation of both the receptor and the ligand. The receptor structure is often obtained from a protein database like the Protein Data Bank (PDB).
Receptor Preparation typically involves:
Cleaning the PDB file: This includes removing water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. spoken-tutorial.orginercial.com
Adding Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added computationally, as they are crucial for forming hydrogen bonds. Polar hydrogens are particularly important. inercial.com
Assigning Charges: Partial atomic charges are assigned to the receptor atoms. Common methods include adding Kollman charges for proteins. inercial.com
Defining the Binding Site: The simulation can be focused on a specific region of the protein, known as the binding pocket or active site. This is often defined by creating a grid box that encompasses the area where the ligand is expected to bind. inercial.com
Ligand Preparation involves:
Generating a 3D structure of the ligand, in this case, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline.
Optimizing the ligand's geometry, often using the same quantum chemical methods described in section 4.1.1.
Assigning charges (e.g., Gasteiger charges) and defining rotatable bonds to allow for conformational flexibility during the docking process.
Once prepared, a docking algorithm (e.g., AutoDock Vina) systematically samples different poses of the ligand within the receptor's binding site. readthedocs.io Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The resulting poses are then analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and stable interactions with key amino acid residues. researchgate.net
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. rsc.org The imidazole ring, present in this compound, is particularly adept at forming various types of such interactions. nih.govnih.gov
Computational tools are used to visualize and quantify these crucial interactions:
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor (like the N-H groups in the imidazoline (B1206853) ring or aniline) and an acceptor (like an oxygen or nitrogen atom on a protein residue). The presence and geometry of hydrogen bonds are primary indicators of a stable binding pose. researchgate.net
π-π Stacking: This interaction occurs between aromatic rings, such as the phenyl ring of the aniline moiety and aromatic residues in the protein (e.g., Phenylalanine, Tyrosine, Tryptophan). The rings can stack in a parallel or T-shaped arrangement. nih.gov
Hydrophobic Interactions: These occur when nonpolar parts of the ligand and receptor associate to minimize their contact with water.
Ionic Interactions (Salt Bridges): These are electrostatic attractions between oppositely charged groups, such as a protonated nitrogen on the ligand and a deprotonated carboxylic acid group (e.g., from Aspartate or Glutamate) on the protein. researchgate.net
Analysis programs like Discovery Studio or PyMOL are used to visualize the docked complex and identify these interactions, providing a detailed map of how the ligand is anchored within the binding site.
Conformational Analysis and Intermolecular Forces
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. For this compound, the most significant conformational freedom comes from the rotation around the bond connecting the phenyl ring to the dihydroimidazole (B8729859) ring.
Computational studies on similar phenylimidazolines have shown that they tend to adopt a non-planar conformation. nih.gov The phenyl ring is typically twisted relative to the plane of the imidazoline ring. This is in contrast to some other molecules like phenethylamines, which often prefer a more extended conformation. The preferred dihedral angle between the two rings is a result of a balance between two opposing factors: steric hindrance between atoms, which favors a twisted conformation, and electronic conjugation between the π-systems, which favors a planar arrangement.
The intermolecular forces a molecule can form are dictated by its structure and electron distribution. The imidazole moiety is amphoteric, meaning it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the other nitrogen atom). nih.gov This dual nature allows it to participate in complex hydrogen-bonding networks, which are fundamental to its interactions in biological systems. The aniline group also contributes an N-H donor and a π-system capable of engaging in π-π stacking and other van der Waals interactions. Quantum chemical studies have shown that the formation of one non-covalent bond can significantly influence the strength and geometry of another, a phenomenon known as cooperativity, which is particularly strong in imidazole-containing systems. nih.gov
Analysis of Dihydroimidazole Ring Conformations (e.g., envelope, planar)
The five-membered dihydroimidazole ring, a core component of this compound, exhibits conformational flexibility that deviates from a simple planar structure. Theoretical and crystallographic studies of similar five-membered heterocyclic rings indicate that they often adopt non-planar conformations to relieve ring strain. The geometry of the dihydroimidazole ring is typically characterized as existing in either an envelope or a twisted (half-chair) conformation.
In an ideal envelope conformation, four of the five ring atoms are coplanar, while the fifth atom is puckered out of this plane. A twisted or half-chair conformation involves two atoms, typically adjacent, being displaced on opposite sides of the plane formed by the other three atoms. The specific conformation adopted by the dihydroimidazole ring in a particular molecule can be influenced by the nature and position of its substituents, as well as by intermolecular interactions within a crystal lattice. For instance, X-ray diffraction analysis of a 2H-imidazole derivative revealed that the imidazole ring is not planar, adopting a conformation between an envelope and a half-chair. researchgate.net The flexibility of the furanose ring, another five-membered ring system, which can be influenced by weak intermolecular forces, further illustrates this principle. researchgate.net
The precise conformation of the dihydroimidazole ring in this compound and its derivatives is crucial as it dictates the three-dimensional arrangement of the substituent groups, which in turn affects how the molecule interacts with biological targets. Computational methods, such as those using Cremer and Pople parameters, can quantitatively describe the degree and type of puckering in these rings. researchgate.net
Role of Hydrogen Bonding and Pi-Stacking in Supramolecular Assembly
Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that govern the supramolecular assembly of molecules containing aromatic and heterocyclic systems, such as this compound and its derivatives. These interactions are critical in determining the crystal packing of these compounds and their recognition at biological receptor sites.
Hydrogen Bonding: The dihydroimidazole ring contains N-H groups that can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. The aniline portion of the molecule also possesses an -NH2 group capable of donating hydrogen bonds. These interactions can occur between identical molecules or with solvent molecules. In the solid state, these hydrogen bonds often lead to the formation of well-ordered, extended networks like chains or helices. For example, the self-assembly of certain imidazole derivatives with boric acid has been shown to result in supramolecular structures containing bundled helices stabilized by hydrogen bonding. nih.govrsc.org The interplay between hydrogen bonding and other non-covalent forces is complex and crucial for stabilizing molecular structures. nih.gov
Pi-Stacking: The phenyl group of the aniline moiety and, to a lesser extent, the imidazole ring itself are capable of engaging in π-π stacking interactions. These interactions occur when the electron-rich π-systems of aromatic rings align, typically in a parallel-displaced or T-shaped orientation. These stacking forces contribute significantly to the cohesion of molecules in the solid state and can play a role in the binding of a ligand to a protein target. Studies on imidazopyridines and benzimidazoles have highlighted the importance of π-stacking interactions in their crystal structures. rsc.org In some cases, tight π-stacking can influence the material's fluorescent properties. rsc.org The combination of hydrogen bonding and π-stacking can lead to complex supramolecular architectures, where, for instance, imidazolium (B1220033) rings adopt preferential on-top parallel orientations to facilitate π-π stacking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology extensively used in rational drug design to correlate the chemical structure of compounds with their biological activities. itmedicalteam.plnih.gov This approach is pivotal for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. itmedicalteam.pldrugdesign.org For derivatives of this compound, QSAR studies can provide valuable insights into the structural requirements for their biological effects.
The fundamental principle of QSAR is to develop a mathematical model that relates physicochemical or structural descriptors of a set of molecules to their experimentally determined biological activity. nih.govijert.org This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. drugdesign.org
The process of building a QSAR model involves several key steps:
Data Set Assembly: A series of structurally related compounds with a range of biological activities is compiled. drugdesign.org For imidazoline derivatives, this would involve compounds tested for their binding affinity to specific receptors. tandfonline.comnih.gov
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can be classified into several categories:
Electronic: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, molar refractivity.
Hydrophobic: Log P or distribution coefficient (Log D).
Topological: Indices that describe molecular branching and connectivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a correlation between the descriptors and the biological activity. nih.govrutgers.edu
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by predicting the activity of an external test set of compounds not used in model generation. tandfonline.comnih.gov
QSAR studies on imidazoline receptor ligands have successfully identified key descriptors that influence binding affinity. For example, a study on I1-imidazoline receptor ligands found that partial atomic charges on the heterocyclic nitrogen (N-2 charge), the distribution coefficient (log D), and the dipole moment were significant predictors of binding affinity. tandfonline.com Another study on similar ligands also highlighted the importance of the distribution coefficient and molar refractivity. nih.gov These models help define the physicochemical, electrical, and structural requirements for potent and selective ligands. nih.gov
Below is an interactive data table summarizing key descriptors often used in QSAR studies of imidazoline-like compounds and their general influence on activity as suggested by research. tandfonline.comnih.gov
| QSAR Descriptor | Description | Typical Influence on I1-Receptor Affinity |
|---|---|---|
| Distribution Coefficient (log D) | A measure of the compound's hydrophobicity at a specific pH. | An increase in log D is often correlated with better binding affinity. tandfonline.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | An increased dipole moment can be predictive of higher affinity. tandfonline.com |
| Partial Atomic Charge (e.g., N-2 Charge) | The calculated electrical charge on a specific atom within the molecule. | A decrease in the negative charge on the heterocyclic nitrogen can lead to better binding. tandfonline.comnih.gov |
| Molar Refractivity | A measure of the molecular volume and polarizability. | An increase in this value may indicate better binding affinity. nih.gov |
By leveraging these QSAR models, medicinal chemists can rationally design novel derivatives of this compound with optimized properties, accelerating the discovery of new therapeutic agents. ijert.orgresearchgate.net
Role in Ligand Chemistry and Coordination Complexes
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline as a Ligand Precursor in Coordination Chemistry
As a ligand precursor, this compound is of interest due to its potential to act as a bidentate ligand. libretexts.org The molecule possesses two distinct nitrogen donor sites: the sp2-hybridized imine nitrogen within the imidazoline (B1206853) ring and the sp2-hybridized nitrogen of the aniline (B41778) group. wikipedia.org The relative positioning of these two nitrogen atoms in the meta-position on the phenyl ring suggests the possibility of forming stable five- or six-membered chelate rings with a metal center, a common and stabilizing feature in coordination chemistry. nih.gov
Synthesis and Characterization of Metal Complexes with Dihydroimidazole (B8729859) Derivatives
While specific studies detailing the synthesis and characterization of metal complexes with this compound are not widely available in published literature, the general principles of coordination chemistry of related dihydroimidazole and aniline-containing ligands can provide insights into the expected synthetic routes and characterization methods.
The formation of transition metal complexes with ligands containing imidazoline and aniline functionalities would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents for such syntheses include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).
The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to influence the final structure of the complex. For instance, a 1:1 or 1:2 metal-to-ligand ratio could lead to the formation of complexes with the general formulas [M(L)Xn] or [M(L)2Xn], where 'M' is the transition metal, 'L' is the this compound ligand, and 'X' represents an anion or solvent molecule. The reaction temperature and pH can also play a significant role in the crystallization and isolation of the desired product.
The coordination modes and geometries of the resulting metal complexes would be elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the imidazoline ring and the N-H bond of the aniline group upon coordination to a metal ion can confirm the involvement of these groups in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes, providing information about the chemical environment of the different protons and carbons in the molecule.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which is indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).
Magnetic Susceptibility Measurements: This technique helps in determining the number of unpaired electrons in a paramagnetic complex, which in turn provides information about the oxidation state and the geometry of the central metal ion.
Based on studies of analogous bidentate ligands containing both imidazoline and other nitrogen donor groups, it is anticipated that this compound would coordinate to transition metals in a bidentate fashion, forming stable chelate structures. The resulting complexes could exhibit a range of geometries depending on the metal ion, its oxidation state, and the other coordinating ligands present.
| Technique | Information Gained | Expected Observations for Coordination |
| Infrared (IR) Spectroscopy | Identification of donor atoms | Shift in C=N and N-H stretching frequencies |
| UV-Visible Spectroscopy | Electronic transitions and geometry | d-d transition bands characteristic of the metal and its coordination environment |
| X-ray Crystallography | Precise 3D structure | Determination of bond lengths, angles, and coordination geometry |
| Magnetic Susceptibility | Number of unpaired electrons | Confirmation of oxidation state and geometry |
Theoretical Aspects of Metal-Ligand Interactions and Bonding
The nature of the metal-ligand interactions in complexes of this compound can be investigated using computational methods such as Density Functional Theory (DFT). nih.govnih.gov These theoretical studies can provide valuable insights into the electronic structure, bonding, and reactivity of the complexes.
DFT calculations can be employed to optimize the geometry of the metal complexes and to calculate various parameters that describe the metal-ligand bond. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal the nature of the charge transfer between the ligand and the metal. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and stability of the complex.
Furthermore, theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and to characterize the nature of the chemical bonds. nih.gov This analysis can distinguish between covalent and electrostatic interactions within the complex. For similar metal-ligand systems, it has been shown that the bonding can have both covalent and electrostatic contributions. nih.gov
The theoretical investigation can also predict the preferred coordination mode of the ligand and the most stable geometry of the resulting complex. By comparing the energies of different possible isomers and conformers, the most likely structure to be formed experimentally can be identified. Such theoretical insights are invaluable in complementing experimental data and in guiding the rational design of new coordination complexes with desired properties.
| Theoretical Method | Parameter | Significance |
| Density Functional Theory (DFT) | Optimized Geometry | Predicts the most stable 3D structure |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity | |
| Charge Distribution | Shows electron transfer between metal and ligand | |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Analysis | Characterizes the nature of the metal-ligand bond (covalent vs. electrostatic) |
Mechanistic Studies of Reactions Involving the 3 4,5 Dihydro 1h Imidazol 2 Yl Aniline Scaffold
Proposed Reaction Pathways in Synthetic Transformations
The synthesis of 2-imidazolines, such as 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, can be achieved through several synthetic routes. One of the most common and well-established methods is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgdrugfuture.com This intermediate is then reacted with an amine to yield an amidine. In the context of this compound synthesis, the starting nitrile would be 3-aminobenzonitrile (B145674), which would first react with an alcohol in the presence of a strong acid like hydrogen chloride to form the corresponding imidate hydrochloride. nih.gov This Pinner salt is a reactive intermediate that is typically not isolated. wikipedia.org
An alternative pathway involves the direct condensation of an appropriate aniline (B41778) derivative with an imidazole (B134444) precursor under acidic conditions. smolecule.com For instance, the reaction of an aldehyde with ethylenediamine (B42938) can lead to the formation of the 2-imidazoline ring. organic-chemistry.org In this scenario, 3-aminobenzaldehyde (B158843) could be a potential starting material, which upon reaction with ethylenediamine and a suitable oxidant, would yield the desired product.
A plausible reaction pathway for the synthesis of this compound starting from 3-aminobenzonitrile via the Pinner reaction is as follows:
Protonation of the Nitrile: The nitrile group of 3-aminobenzonitrile is protonated by a strong acid (e.g., HCl), which activates the carbon atom for nucleophilic attack.
Formation of the Imidate Salt (Pinner Salt): An alcohol (e.g., ethanol) attacks the activated nitrile carbon, leading to the formation of an imidate salt after proton transfer.
Reaction with Ethylenediamine: The Pinner salt reacts with ethylenediamine. One of the amino groups of ethylenediamine attacks the imidate carbon.
Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then attacks the newly formed C=N double bond in an intramolecular fashion, leading to a cyclic intermediate.
Elimination: The final step involves the elimination of ammonia (B1221849) and the regeneration of the catalyst to afford the stable this compound.
Role of Intermediates and Catalysts in Cyclization Reactions
Catalysts play a pivotal role in promoting the cyclization step. While strong protic acids like HCl are traditionally used in the Pinner reaction, various other catalytic systems have been developed for the synthesis of 2-imidazolines. wikipedia.orgnih.gov These include both Lewis acids and other reagents that can facilitate the key bond-forming steps.
Catalysts Used in the Synthesis of 2-Imidazolines and Related Compounds:
| Catalyst/Reagent | Reactants | Product Type | Key Features |
| Hydrogen Chloride (HCl) | Nitrile, Alcohol, Amine | Amidine | Classic Pinner reaction conditions. wikipedia.orgdrugfuture.com |
| tert-Butyl hypochlorite | Aldehyde, Ethylenediamine | 2-Imidazoline | Efficient preparation from aldehydes. organic-chemistry.org |
| Iodine | Aldehyde, Ethylenediamine | 2-Imidazoline | Mild conditions, good yields. organic-chemistry.org |
| Hydrogen Peroxide/Sodium Iodide | Aldehyde, Ethylenediamine | 2-Imidazoline | Environmentally friendly process. organic-chemistry.org |
| Pyridinium (B92312) hydrobromide perbromide | Aromatic aldehyde, Ethylenediamine | 2-Imidazoline | Reaction in water at room temperature. organic-chemistry.org |
| Diethyl ammonium (B1175870) hydrogen phosphate (B84403) | 1,2-Dicarbonyl, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazole | Green, reusable catalyst. sciepub.com |
| Trichloromelamine | 1,2-Diketone, Aldehyde | 2,4,5-Trisubstituted imidazole | Eco-friendly and efficient. semanticscholar.org |
| Sulfonic acid-functionalized pyridinium chloride | Benzil, Aldehyde, Amine, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazole | Efficient, green, and reusable ionic liquid catalyst. sharif.edu |
In many modern synthetic approaches, the trend is to move towards greener and more efficient catalytic systems. For instance, the use of reusable solid acid catalysts or ionic liquids can simplify the work-up procedure and minimize waste. sciepub.comsharif.edu The mechanism of catalysis often involves the activation of the carbonyl or nitrile group by the catalyst, making it more susceptible to nucleophilic attack. For example, a Lewis acid can coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity.
Stereochemical Considerations and Enantiospecificity in Derivative Synthesis
The this compound scaffold itself is achiral. However, the introduction of substituents on the dihydroimidazole (B8729859) ring or on the aniline moiety can create chiral centers, leading to the possibility of stereoisomers. The synthesis of enantiomerically pure derivatives is of great interest, particularly for pharmaceutical applications where the biological activity of enantiomers can differ significantly.
The synthesis of chiral 2-imidazoline derivatives can be achieved through several strategies. One approach is the use of chiral starting materials, such as a chiral diamine, which can lead to the formation of a specific stereoisomer of the product. Another strategy involves the use of a chiral catalyst to control the stereochemical outcome of the cyclization reaction.
Recent studies have demonstrated the successful synthesis of chiral imidazolidines with high diastereoselectivities and enantioselectivities using chiral Brønsted acids as catalysts in 1,3-dipolar cycloaddition reactions. nih.govrsc.org Although this applies to imidazolidines, the principles of asymmetric catalysis can be extended to the synthesis of chiral 2-imidazolines. For instance, chiral palladium(II) complexes with (phosphine)-(imidazoline) pincer ligands have been shown to be effective catalysts for asymmetric hydrophosphination reactions, producing optically active products with good enantioselectivities. rsc.org
A notable example of enantiospecificity in the synthesis of related aniline derivatives involves the reaction of sulfonimidoyl fluorides with anilines. This reaction, promoted by a calcium(II) catalyst, proceeds with an inversion of the stereocenter at the sulfur atom, highlighting the formation of a SN2-like transition state. acs.org Such mechanistic understanding is vital for designing syntheses of chiral derivatives of this compound where a stereocenter might be introduced through a similar nucleophilic substitution reaction on the aniline nitrogen.
Approaches to Enantioselective Synthesis of Imidazoline (B1206853) Derivatives:
| Method | Description | Example |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Use of a chiral diamine in the cyclization step. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct the stereochemical outcome. | Attachment of a chiral auxiliary to the aniline or diamine precursor. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Chiral Brønsted acid-catalyzed cycloadditions nih.govrsc.org; Chiral palladium complexes in hydrophosphination. rsc.org |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Enzymatic or chemical resolution of a racemic intermediate. |
The development of stereoselective synthetic methods for derivatives of this compound is an active area of research, driven by the demand for enantiomerically pure compounds for various applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of environmentally friendly and efficient methods for synthesizing 2-arylimidazolines, such as 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline, is a significant area of ongoing research. Traditional methods often require harsh conditions, but modern approaches are focusing on greener alternatives.
Recent studies have highlighted the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govresearchgate.net For instance, solvent-free microwave synthesis of long-chain imidazolines has been shown to produce high yields in minutes compared to hours required for conventional thermal methods. nih.gov Ultrasound-assisted synthesis is another green technique that has been successfully applied to the preparation of imidazole (B134444) and imidazoline (B1206853) derivatives, often leading to higher yields in shorter reaction times under mild conditions. nih.govnih.govnih.gov
The exploration of novel catalysts is also a key aspect of sustainable synthesis. Researchers are investigating the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For example, iron (III) phosphate (B84403) has been utilized as a recyclable catalyst for the synthesis of 2-substituted imidazolines in water or under solvent-free conditions. researchgate.net Similarly, a zinc-based boron nitride material has been developed as a reusable catalyst for benzimidazole (B57391) synthesis under microwave conditions, demonstrating excellent reusability with minimal loss of activity. nih.gov The use of bio-catalysts, such as lemon juice, is also being explored as an inexpensive, biodegradable, and non-toxic option for the synthesis of related triaryl-imidazole derivatives. fortunepublish.com
These advancements are paving the way for more economical and environmentally benign production of this compound and its derivatives, which is crucial for their potential large-scale applications.
Advanced Computational Modeling for Predicting Structure-Property Relationships
Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into the relationship between molecular structure and chemical properties. For this compound and its analogs, advanced computational models are being employed to predict a wide range of characteristics, thereby guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) is a powerful method used to study the electronic structure and reactivity of imidazoline derivatives. orientjchem.orgnih.govnih.govpku.edu.cn DFT calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic properties. nih.govpku.edu.cn For instance, a DFT study on 2-imidazoline derivatives revealed that the reactivity of the nitrogen atoms in the ring is significantly influenced by the nature of the substituents. orientjchem.org Such studies can help in designing molecules with specific electronic characteristics.
Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool, particularly in drug discovery. researchgate.netnih.govrsc.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For imidazole-containing compounds, QSAR studies have been used to predict their activity as enzyme inhibitors, with results indicating that factors like molecular volume, shape, and polarity are important for their biological function. researchgate.net These models can be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.
The integration of these computational methods allows for a more rational design of novel derivatives of this compound with tailored properties, saving significant time and resources in the laboratory.
Exploration of New Chemical Transformations for Dihydroimidazole (B8729859) Scaffolds
The dihydroimidazole scaffold present in this compound is a versatile platform for further chemical modification. Researchers are actively exploring new chemical reactions to functionalize this core structure, aiming to create a diverse range of derivatives with unique properties.
One of the most exciting areas of research is the C–H activation of the phenyl ring. rsc.orgnih.govnih.gov This strategy allows for the direct introduction of new functional groups onto the aromatic part of the molecule, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C–H activation has emerged as a powerful tool for the ortho-arylation of 2-phenylpyridine, a related scaffold, demonstrating the potential for similar transformations on 2-aryl-dihydroimidazoles. rsc.orgnih.govnih.gov
Late-stage functionalization is another key strategy that enables the modification of complex molecules at a late stage of the synthesis. nih.govmdpi.com This approach is particularly valuable for creating analogs of a lead compound to explore structure-activity relationships. For instance, methods for the late-stage functionalization of drug-like molecules using radical reactions have been developed, allowing for the introduction of various functional groups with high regioselectivity. nih.gov
Furthermore, the development of novel cyclization and multicomponent reactions continues to expand the chemical space accessible from dihydroimidazole precursors. nih.gov These new transformations are crucial for the synthesis of functionalized derivatives of this compound with potentially enhanced or novel activities. rsc.orguc.pt
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation technologies, such as flow chemistry and automated synthesis platforms, is set to revolutionize the synthesis and screening of chemical compounds, including derivatives of this compound.
Automated synthesis platforms, often coupled with high-throughput screening, enable the rapid generation and evaluation of large libraries of compounds. orientjchem.orgnih.gov This is particularly valuable in the early stages of drug discovery for identifying hit compounds. nih.gov The construction of libraries of related heterocyclic compounds has been successfully automated, demonstrating the feasibility of applying this technology to the synthesis of diverse this compound derivatives.
The combination of flow chemistry and automated synthesis, often guided by machine learning algorithms, creates a powerful platform for accelerating the design-make-test-analyze cycle in chemical research, paving the way for the rapid discovery of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via condensation reactions between aniline derivatives and imidazoline precursors. For example, intermediates like N-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride can be formed under acidic conditions . Optimization includes adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts (e.g., HCl). Characterization via NMR (e.g., δ 3.06 ppm for methyl groups) and IR (e.g., 1545 cm for C=N stretches) is critical for verifying structural integrity .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Look for aromatic protons (δ 6.71–8.50 ppm) and imidazoline ring protons (δ 3.0–4.5 ppm) .
- IR Spectroscopy : Identify C=N (1545–1645 cm) and N-H stretches (3020 cm) .
- Melting Point Analysis : Compare observed values (e.g., 119.5–121.5°C for analogs) with literature data .
Q. What strategies improve the aqueous solubility and stability of this compound derivatives?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) enhances solubility, as seen in analogs like oxymetazoline hydrochloride . Stability studies under varying pH (1–12) and temperature (4–40°C) can identify optimal storage conditions. Hydrophilic functionalization (e.g., sulfonamide groups) is another approach .
Q. What are the key derivatives of this compound, and how do their substituents affect reactivity?
- Methodological Answer : Common derivatives include nitro-substituted (e.g., 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole ) and halogenated analogs. Electron-withdrawing groups (e.g., NO) reduce nucleophilicity, while methyl groups enhance lipophilicity, as seen in phentolamine analogs .
Advanced Research Questions
Q. How does the structure of this compound influence its biological activity, particularly in receptor binding?
- Methodological Answer : The imidazoline ring and aromatic system are critical for α-adrenergic receptor agonism (e.g., oxymetazoline ). SAR studies show that lipophilic substituents (e.g., tert-butyl groups) enhance membrane permeability, while polar groups (e.g., hydroxyl) improve solubility . Competitive binding assays (e.g., radioligand displacement) quantify affinity .
Q. What computational methods predict the membrane permeability of this compound analogs?
- Methodological Answer : Molecular descriptors like logP (lipophilicity), rotatable bond count, and polar surface area are used. Tools like QSAR models or docking simulations (e.g., AutoDock) can correlate structural features with permeability, as demonstrated for Pseudomonas aeruginosa outer membrane studies .
Q. How can in vitro assays evaluate the efficacy of this compound as an efflux pump inhibitor (EPI) in bacterial models?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays with and without EPIs. A ≥4-fold MIC reduction in the presence of the compound indicates efflux pump inhibition. Fluorescent probes (e.g., ethidium bromide accumulation assays) validate EPI activity .
Q. What is the impact of functionalizing the aniline ring with electron-donating or withdrawing groups on biological activity?
- Methodological Answer : Nitro groups (electron-withdrawing) reduce antibacterial activity but enhance stability, as seen in NSC-60339 analogs . Methyl groups (electron-donating) improve α-adrenergic receptor binding in oxymetazoline . Comparative studies require synthesizing derivatives and testing in parallel assays.
Q. How can researchers address contradictions in activity data between this compound analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain). Validate results using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
